BenchChemオンラインストアへようこそ!

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide

Medicinal Chemistry Scaffold Design Conformational Restriction

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide (CAS 1396807-18-3) is a small-molecule cyclopropanecarboxamide derivative with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. Its structure features two cyclopropyl rings—one attached to the carboxamide carbonyl and the other to a 3-hydroxypropyl linker—which confer a high degree of conformational constraint and metabolic stability.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 1396807-18-3
Cat. No. B3011467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide
CAS1396807-18-3
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESC1CC1C(CCNC(=O)C2CC2)O
InChIInChI=1S/C10H17NO2/c12-9(7-1-2-7)5-6-11-10(13)8-3-4-8/h7-9,12H,1-6H2,(H,11,13)
InChIKeyNNVCMILLSVSCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile for N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide (CAS 1396807-18-3)


N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide (CAS 1396807-18-3) is a small-molecule cyclopropanecarboxamide derivative with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . Its structure features two cyclopropyl rings—one attached to the carboxamide carbonyl and the other to a 3-hydroxypropyl linker—which confer a high degree of conformational constraint and metabolic stability. The compound is catalogued primarily as a research intermediate or building block for medicinal chemistry applications .

Why Generic Cyclopropanecarboxamide Analogs Cannot Substitute for CAS 1396807-18-3 in Research


Simple cyclopropanecarboxamide analogs (e.g., cyclopropanecarboxamide itself or N-alkyl variants) lack the secondary cyclopropane ring and the chiral 3-hydroxypropyl linker that are integral to the target compound's scaffold. These structural elements are critical for conformational pre-organization and potential target engagement. In-class compounds without these features may exhibit reduced metabolic stability or different hydrogen-bonding patterns, making them unreliable surrogates in hit-to-lead campaigns or SAR studies where the 3D pharmacophore must be preserved . As demonstrated in cyclopropanecarboxamide-derived orexin antagonist programs, subtle modifications to the carboxamide side chain can result in >10-fold shifts in receptor binding affinity, underscoring the risk of uncontrolled substitution [1].

Quantitative Differentiation Evidence for N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide (CAS 1396807-18-3)


Structural Uniqueness: Dual Cyclopropane Moiety vs. Single-Cyclopropane Analogs

The target compound contains two cyclopropane rings—one on the carbonyl side and one on the hydroxypropyl side—resulting in a topologically constrained scaffold. Generic cyclopropanecarboxamide (CAS 767-92-4) possesses only one cyclopropane ring and lacks the 3-hydroxypropyl tether, yielding a molecular weight of 85.10 g/mol (vs. 183.25 g/mol for the target) . This structural divergence alters hydrogen-bond donor/acceptor count and 3D shape, as calculated from the SMILES representation O=C(NCCC(O)C1CC1)C1CC1 .

Medicinal Chemistry Scaffold Design Conformational Restriction

Chiral Hydroxypropyl Linker Differentiates from Non-Hydroxylated or Linear-Chain Analogs

The 3-hydroxypropyl chain bearing a secondary alcohol at the C-3 position introduces a chiral center and an additional hydrogen-bond donor not found in N-propylcyclopropanecarboxamide (CAS 26334-57-4) or N-(3-hydroxypropyl)cyclopropanecarboxamide . The SMILES O=C(NCCC(O)C1CC1)C1CC1 confirms a rotatable bond count of 3, enabling a flexible linker with defined hydrogen-bonding geometry. No experimental logP or solubility data are publicly available; however, the presence of the hydroxyl group is expected to increase aqueous solubility relative to fully alkylated analogs.

Stereochemistry Physicochemical Profiling Medicinal Chemistry

Class-Level Evidence: Cyclopropanecarboxamide Derivatives as TYK2 and Orexin Receptor Modulators

Cyclopropanecarboxamide-containing compounds are disclosed in patent families as TYK2 pseudokinase domain inhibitors with IC50 values as low as 2.9 nM in Jurkat cell-based assays (IFNα-induced STAT3 phosphorylation, HTRF readout) [1] and as dual orexin receptor antagonists with single-digit nanomolar binding affinities [2]. While the specific compound CAS 1396807-18-3 has no publicly reported target engagement data, its scaffold matches the general formula (I) of TYK2 inhibitor patents where the cyclopropanecarboxamide motif is essential for JH2 domain binding [1].

Kinase Inhibition Orexin Receptor Immunology Neuroscience

Crystal Form Stability (Class-Level) from Cyclopropanecarboxamide Derivative H Patent

A closely related cyclopropanecarboxamide derivative (crystal form H) demonstrated excellent high-temperature stability, showing no crystalline phase change after 5 and 10 days of incubation at 60°C as confirmed by XRPD [1]. The target compound CAS 1396807-18-3 is not explicitly included in this patent, but the core scaffold is structurally analogous, suggesting potential solid-state robustness if crystallized.

Solid-State Chemistry Formulation Stability

Recommended Application Scenarios for N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide (CAS 1396807-18-3)


Fragment-Based Drug Discovery and Scaffold Hopping

The compound's dual cyclopropane architecture and chiral hydroxypropyl linker provide a rigid, three-dimensional scaffold suitable for fragment-based lead generation . Its molecular weight (183.25 g/mol) falls within the rule-of-three fragment space, making it an attractive starting point for medicinal chemistry campaigns targeting kinases (e.g., TYK2) or GPCRs (e.g., orexin receptors) where cyclopropanecarboxamide motifs have demonstrated high-affinity binding in class-level SAR studies [1]. Researchers are advised to perform target-specific profiling before committing to downstream synthesis, as no direct activity data exist for this CAS number.

Synthesis of TYK2 Pseudokinase Domain Inhibitors

Patents describing TYK2 JH2 domain inhibitors highlight the critical role of the cyclopropanecarboxamide group for pseudokinase binding [2]. This compound can serve as a key amide-coupling intermediate for generating focused libraries of TYK2-targeting analogs. Successful inhibitors in this class achieve sub-nanomolar IC50 values in cellular assays (e.g., 2.9 nM in Jurkat STAT3 phosphorylation assay), though the inhibitor potency of the final elaborated molecule depends entirely on the additional substituents introduced during library synthesis [2].

Orexin Receptor Antagonist Lead Optimization

The cyclopropanecarboxamide scaffold is a privileged pharmacophore for dual orexin receptor antagonists (DORAs), as evidenced by clinical candidates like lemborexant and published SAR series [1]. This compound provides a synthetically tractable intermediate for introducing diverse N-substituents that can be optimized for OX1/OX2 selectivity and metabolic stability. Medicinal chemists should note that the free hydroxyl group offers a conjugation handle for prodrug strategies or additional functionalization prior to receptor binding assays.

Physicochemical and Metabolic Stability Optimization

Cyclopropyl groups are well-documented to confer improved metabolic stability by shielding metabolically labile sites from cytochrome P450 oxidation [3]. The compound's dual cyclopropane design is expected to reduce oxidative metabolism compared to linear-alkyl carboxamide analogs. This property is particularly valuable in early lead optimization when balancing potency with microsomal stability. Experimental intrinsic clearance or logD7.4 values are not publicly available for this compound, so procurement should be accompanied by in-house ADME profiling.

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.